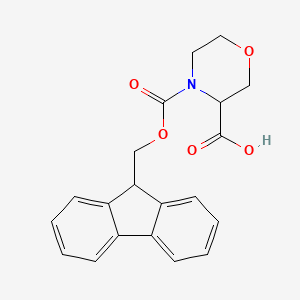

4-Fmoc-3-morpholinecarboxylic acid

描述

Overview of Morpholine-Based Scaffolds in Synthetic Chemistry

The morpholine (B109124) ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is considered a "privileged scaffold" in medicinal chemistry. lgcstandards.comgoogle.comresearchgate.nete3s-conferences.org This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs. The inclusion of a morpholine moiety can significantly enhance the pharmacological profile of a molecule, often improving properties such as aqueous solubility, metabolic stability, and receptor binding affinity. e3s-conferences.orgnih.gov

Significance of N-Protected Amino Acid Derivatives in Advanced Synthesis

The synthesis of peptides and other complex molecules containing amino acid building blocks presents a significant chemical challenge. Amino acids are bifunctional, possessing both a reactive amino group and a carboxylic acid group. To achieve the selective formation of a peptide bond between the carboxylic acid of one amino acid and the amino group of another, it is essential to temporarily block, or "protect," the amino group of the first amino acid. libretexts.org

This is the fundamental role of N-protected amino acid derivatives. By masking the nucleophilicity of the amino group, chemists can direct the reaction to the desired site, preventing unwanted side reactions and the formation of complex mixtures. libretexts.org A wide variety of protecting groups have been developed over the years, each with its own specific conditions for introduction and removal. The choice of protecting group is a critical decision in the design of a synthetic route, as it must be stable to the reaction conditions used for peptide coupling and yet be easily and selectively removed without damaging the newly formed peptide. libretexts.orgyoutube.com The development of these protecting groups has been a cornerstone of modern organic and peptide synthesis. nih.govnih.gov

Historical Context of Fmoc Chemistry in Peptide and Organic Synthesis

The landscape of peptide synthesis was revolutionized by the introduction of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s. lgcstandards.com This technique, where the growing peptide chain is anchored to an insoluble resin support, greatly simplified the purification process. However, the choice of protecting group for the α-amino group remained a critical aspect.

In the late 1970s, Eric Atherton and Bob Sheppard introduced the fluorenylmethyloxycarbonyl (Fmoc) protecting group. lgcstandards.com This was a major breakthrough, as the Fmoc group is stable to acidic conditions but can be readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a suitable solvent. lgcstandards.comnih.gov This "orthogonality" to the acid-labile protecting groups often used for amino acid side chains provided a much milder and more versatile approach to SPPS compared to the previously dominant tert-butyloxycarbonyl (Boc) strategy, which required harsh acidic conditions for deprotection. nih.gov The milder conditions of Fmoc chemistry are particularly advantageous for the synthesis of sensitive or modified peptides. nih.gov Consequently, Fmoc-based SPPS has become the predominant method for peptide synthesis in both academic research and industrial production. lgcstandards.comresearchgate.netpublish.csiro.auconsensus.app

Physicochemical Properties of 4-Fmoc-3-morpholinecarboxylic Acid

The utility of this compound as a building block in chemical synthesis is underpinned by its specific physicochemical properties. These properties dictate its solubility, reactivity, and how it can be incorporated into larger molecular structures. The compound is typically a white to pale white solid. chemimpex.com

Below is a table summarizing some of the key physicochemical data for the (S) and (R) enantiomers of this compound.

| Property | (S)-4-Fmoc-3-morpholinecarboxylic Acid | (R)-4-Fmoc-3-morpholinecarboxylic Acid |

| CAS Number | 281655-37-6 chemimpex.comclearsynth.com | 942153-03-9 chemicalbook.comachemblock.comwuxiapptec.comclearsynth.comichemical.comchemicalbook.com |

| Molecular Formula | C₂₀H₁₉NO₅ chemimpex.com | C₂₀H₁₉NO₅ achemblock.com |

| Molecular Weight | 353.37 g/mol chemimpex.com | 353.37 g/mol chemicalbook.com |

| Appearance | Pale white solid chemimpex.com | White solid chemicalbook.com |

| Melting Point | Not specified | 128-129 °C chemicalbook.com |

| Optical Rotation | [α]D20 = -40.0 ± 2º (c=1 in MeOH) chemimpex.com | Not specified |

| Solubility | Not specified | Slightly soluble in Chloroform, DMSO, Methanol chemicalbook.com |

Detailed Research Findings

The scientific literature provides valuable insights into the synthesis and application of this compound, highlighting its role in the creation of structurally novel and biologically active compounds.

Synthesis of Enantiopure this compound

A significant advancement in the utility of this compound was the development of a practical and efficient route to its enantiomerically pure forms. A study published in The Journal of Organic Chemistry details a five-step synthesis starting from commercially available and inexpensive starting materials: dimethoxyacetaldehyde and serine methyl ester. nih.gov

The key steps in this synthesis involve:

Reductive amination of dimethoxyacetaldehyde with serine methyl ester.

Intramolecular acetalization.

Elimination of the anomeric methoxy (B1213986) substituent.

Hydrogenation of the resulting double bond.

Final acidic hydrolysis of the methyl ester to yield the desired carboxylic acid.

Compatibility with Solid-Phase Peptide Synthesis (SPPS)

A critical aspect for any protected amino acid building block is its compatibility with standard SPPS protocols. Research has demonstrated that this compound is indeed fully compatible with SPPS. nih.gov A model tripeptide was successfully synthesized using this building block, confirming its suitability for incorporation into peptide chains on a solid support. This compatibility opens the door for its widespread use in the automated and manual synthesis of peptidomimetics. nih.gov

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it an attractive building block for the synthesis of various bioactive molecules. Its incorporation can introduce conformational constraints and improve pharmacokinetic properties.

VLA-4 Antagonists: Morpholine-3-carboxylic acid has been used in the synthesis of potent and orally active antagonists of Very Late Antigen-4 (VLA-4). nih.gov VLA-4 is an integrin protein involved in cell adhesion and is a therapeutic target for inflammatory diseases.

Enzyme Inhibitors: The morpholine scaffold is a key component in the design of inhibitors for several important enzymes:

TACE (TNF-α Converting Enzyme): TACE is a metalloproteinase that plays a crucial role in inflammation by releasing tumor necrosis factor-alpha (TNF-α). Morpholine-containing compounds have been investigated as TACE inhibitors. researchgate.net

MMPs (Matrix Metalloproteinases): MMPs are a family of enzymes involved in tissue remodeling and are implicated in diseases such as cancer and arthritis. Morpholine derivatives have been incorporated into MMP inhibitors. researchgate.net

Conformational Influence on Peptide Structure

The incorporation of cyclic amino acids like 3-morpholinecarboxylic acid can have a profound impact on the three-dimensional structure of peptides. A study on the conformational analysis of tetrapeptides containing morpholine-3-carboxylic acid as a proline surrogate revealed interesting findings. nih.gov

The chirality of the morpholine-3-carboxylic acid residue at a specific position within the peptide was found to influence its tendency to form β-turns, which are common secondary structural motifs in proteins and peptides. nih.gov The study showed that a tetrapeptide containing the D-enantiomer of morpholine-3-carboxylic acid was more prone to adopting compact, folded structures compared to its L-enantiomer counterpart. nih.gov Specifically, the cis isomer of the peptide bond preceding an L-morpholine-3-carboxylic acid residue showed a strong preference for a type VI β-turn structure. nih.gov This ability to predictably induce specific secondary structures is highly valuable in the design of peptidomimetics with defined conformations for optimal receptor binding.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVIYWXADATNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403529 | |

| Record name | 4-FMOC-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204320-51-4 | |

| Record name | 4-(9H-Fluoren-9-ylmethyl) 3,4-morpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204320-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-FMOC-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Stereoselective Synthesis of 4 Fmoc 3 Morpholinecarboxylic Acid

Convergent and Divergent Synthetic Routes to 4-Fmoc-3-morpholinecarboxylic Acid Enantiomers

The enantioselective synthesis of this compound can be achieved through several convergent and divergent strategies, which provide access to specific enantiomers of the target molecule. These methods often leverage readily available chiral starting materials or employ stereocontrolled reactions to establish the desired stereochemistry.

Synthesis from Chiral Pool Precursors

A common and effective strategy for the synthesis of enantiomerically pure this compound involves the use of precursors from the chiral pool, such as amino acids. L- or D-serine derivatives are particularly useful starting materials for this purpose. The synthesis typically begins with the protection of the amino and carboxyl groups of the serine derivative, followed by a series of transformations to construct the morpholine (B109124) ring.

One reported synthesis starts with enantiomerically pure serine methyl ester. The key steps involve reductive amination, intramolecular acetalization with a concomitant elimination of a methoxy (B1213986) group, followed by hydrogenation of the resulting double bond and subsequent ester hydrolysis to yield the carboxylic acid. The final step is the introduction of the Fmoc protecting group on the morpholine nitrogen. This approach allows for the synthesis of both (R)- and (S)-enantiomers of this compound by starting with the corresponding D- or L-serine derivative.

The use of other chiral 1,2-amino alcohols as starting materials is also a viable strategy. nih.gove3s-conferences.org These precursors, possessing inherent chirality, can be converted to morpholine derivatives through a sequence of reactions, often involving N-alkylation followed by an intramolecular cyclization. nih.gove3s-conferences.org The choice of the chiral precursor directly dictates the absolute stereochemistry of the final product.

Table 1: Chiral Pool Precursors and Key Synthetic Steps

| Chiral Pool Precursor | Key Synthetic Steps | Final Product Stereochemistry |

| L-Serine methyl ester | Reductive amination, intramolecular acetalization, hydrogenation, hydrolysis, Fmoc protection | (S)-4-Fmoc-3-morpholinecarboxylic acid |

| D-Serine methyl ester | Reductive amination, intramolecular acetalization, hydrogenation, hydrolysis, Fmoc protection | (R)-4-Fmoc-3-morpholinecarboxylic acid |

| Chiral 1,2-amino alcohols | N-alkylation, intramolecular cyclization, Fmoc protection | Dependent on precursor stereochemistry |

Approaches via Aziridine-2-carboxylic Acid Intermediates

Another sophisticated approach to the synthesis of morpholine-3-carboxylic acid derivatives involves the use of aziridine-2-carboxylic acid intermediates. nih.govscispace.com These strained three-membered rings can undergo regioselective ring-opening reactions with suitable oxygen-containing nucleophiles to establish the C-O bond necessary for the morpholine ring. The stereochemistry of the aziridine (B145994) precursor, which can be synthesized enantioselectively, is transferred to the final product.

The general strategy involves the reaction of an N-protected aziridine-2-carboxylate (B8329488) with an alcohol, often a diol or a protected halo-alcohol, under basic or acidic conditions. This ring-opening is followed by an intramolecular cyclization to form the morpholine ring. Subsequent deprotection and N-Fmoc protection steps would yield the desired this compound. The regioselectivity of the aziridine ring-opening is a critical factor in this approach and is influenced by the nature of the substituents on the aziridine ring and the reaction conditions. While this method offers a high degree of control over stereochemistry, the synthesis of the functionalized aziridine precursors can be challenging. nih.govscispace.com

Reductive Amination Strategies for Morpholine Ring Formation

Reductive amination is a cornerstone reaction in the formation of the morpholine ring for the synthesis of this compound. researchgate.netnih.gov This strategy typically involves the reaction of an amino alcohol with a carbonyl compound, followed by in situ reduction of the resulting imine or hemiaminal intermediate.

In the context of synthesizing this compound from serine derivatives, reductive amination is employed to introduce the carbon atoms that will form part of the morpholine ring. For instance, a serine ester can be reacted with a protected hydroxyacetaldehyde derivative. The resulting intermediate can then undergo intramolecular reductive amination to form the morpholine ring.

A notable example involves the reductive amination of a carbohydrate-derived dialdehyde, which upon reaction with an amine and a reducing agent, can lead to the formation of a morpholine ring with multiple stereocenters. researchgate.net The choice of the reducing agent is critical for the efficiency and stereoselectivity of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Polymer-Supported Synthetic Approaches for this compound Derivatives

Solid-phase synthesis offers a powerful platform for the preparation of libraries of morpholine-3-carboxylic acid derivatives. nih.gov This approach involves the immobilization of a suitable starting material, such as an Fmoc-protected amino acid, onto a solid support (resin). The subsequent chemical transformations to build the morpholine ring and introduce diversity are carried out on the resin-bound substrate.

A reported method utilizes immobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH as starting materials. nih.gov After attachment to the resin, the synthesis proceeds with N-alkylation and N-acylation or N-sulfonylation reactions. The final morpholine or thiomorpholine-3-carboxylic acid derivatives are obtained by cleavage from the resin using trifluoroacetic acid (TFA). nih.gov The inclusion of a reducing agent, such as triethylsilane, in the cleavage cocktail can lead to the stereoselective formation of the saturated morpholine ring. nih.gov

Table 2: Polymer-Supported Synthesis of Morpholine-3-carboxylic Acid Derivatives

| Resin-Bound Starting Material | Key Solid-Phase Reactions | Cleavage Cocktail | Product |

| Fmoc-Ser(tBu)-OH | N-alkylation, N-acylation/sulfonylation | TFA | Dihydrooxazine-3-carboxylic acid derivatives |

| Fmoc-Ser(tBu)-OH | N-alkylation, N-acylation/sulfonylation | TFA, triethylsilane | Morpholine-3-carboxylic acid derivatives |

| Fmoc-Thr(tBu)-OH | N-alkylation, N-acylation/sulfonylation | TFA, triethylsilane | Substituted morpholine-3-carboxylic acid derivatives |

| Fmoc-Cys(Trt)-OH | N-alkylation, N-acylation/sulfonylation | TFA, triethylsilane | Thiomorpholine-3-carboxylic acid derivatives |

This solid-phase approach allows for the efficient purification of intermediates by simple filtration and washing of the resin, making it amenable to high-throughput synthesis of diverse morpholine-based scaffolds for drug discovery. nih.govpacific.edu

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical building blocks like this compound to minimize environmental impact and improve safety. nih.govchemrxiv.org Key areas of focus include the use of greener solvents, alternative reagents, and more efficient reaction conditions.

In the context of Fmoc-based synthesis, a significant effort has been made to replace traditional solvents like dimethylformamide (DMF), which is classified as a substance of very high concern. Alternative, more environmentally benign solvents are being explored for both the coupling and deprotection steps in solid-phase peptide synthesis, which are relevant to the derivatization of this compound. nih.gov

Furthermore, the use of piperidine (B6355638) for Fmoc deprotection is also under scrutiny due to its toxicity. Research has focused on identifying alternative, less hazardous bases for this crucial step. dp.tech Morpholine itself has been investigated as a greener alternative to piperidine for Fmoc removal in solid-phase peptide synthesis. nih.gov

The development of one- or two-step, redox-neutral protocols for the synthesis of morpholines from 1,2-amino alcohols using inexpensive and safer reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide represents a significant advancement in the green synthesis of this heterocyclic core. nih.govchemrxiv.org These methods often lead to high yields and facile purification, reducing waste and energy consumption. The application of these greener methodologies to the synthesis of this compound can contribute to a more sustainable pharmaceutical industry.

Stereochemical Integrity and Control in 4 Fmoc 3 Morpholinecarboxylic Acid Research

Strategies for Enantiopure 4-Fmoc-3-morpholinecarboxylic Acid Preparation

A practical and efficient synthetic route for preparing enantiopure (S)- and (R)-4-Fmoc-3-morpholinecarboxylic acid has been developed, starting from commercially available and inexpensive materials. acs.orgcore.ac.uk The strategy is based on a five-step process that begins with serine methyl ester and dimethoxyacetaldehyde, achieving high stereoconservation without significant racemization. acs.orgcore.ac.uk

The key steps of this synthetic pathway are:

Reductive Amination: The synthesis begins with the reductive amination of dimethoxyacetaldehyde with either L- or D-serine methyl ester hydrochloride. This step forms the secondary amine precursor.

Amine Protection: The nitrogen of the newly formed amine is protected with a fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-Cl in a water-dioxane solvent system. core.ac.uk

Cyclization and Elimination: An acid-catalyzed intramolecular acetalization, followed by the elimination of the anomeric methoxy (B1213986) substituent, is performed in one pot. This reaction, refluxed in toluene with a catalytic amount of p-toluenesulfonic acid, forms the morpholine (B109124) ring structure. core.ac.uk

Hydrogenation: The double bond within the morpholine ring is reduced via hydrogenation. Optimization studies showed that using 10% Platinum on Carbon (Pt/C) as a catalyst in a methanol-dichloromethane solvent mixture provides the highest yield. core.ac.uk

Ester Hydrolysis: The final step is the acidic hydrolysis of the methyl ester to yield the desired this compound. This is achieved by refluxing the ester in a mixture of hydrochloric acid and dioxane. core.ac.uk

Table 1: Optimized Synthesis Steps for Enantiopure this compound

| Step | Reaction | Key Reagents | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 & 2 | Reductive Amination & Fmoc Protection | Serine methyl ester, Dimethoxyacetaldehyde, Fmoc-Cl, NaHCO₃ | Water-Dioxane | 97 |

| 3 | Cyclization & Elimination | p-toluenesulfonic acid | Toluene | 85 |

| 4 | Hydrogenation | 10% Pt/C, H₂ | 2:1 MeOH-CH₂Cl₂ | 95 |

| 5 | Ester Hydrolysis | 5 M HCl | 1:1 Dioxane-HCl | 97 |

Chiral Resolution Techniques Applied to Morpholinecarboxylic Acid Precursors

While direct asymmetric synthesis is an efficient method for obtaining enantiopure this compound, chiral resolution represents an alternative and classical approach for separating racemic mixtures. wikipedia.org This technique is applied to precursors, typically the unprotected morpholine-3-carboxylic acid. The fundamental principle involves converting the racemic mixture of the precursor into a pair of diastereomers that, unlike enantiomers, have different physical properties and can be separated. libretexts.org

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves the following steps:

Salt Formation: The racemic morpholine-3-carboxylic acid is treated with an enantiomerically pure chiral base, often a naturally occurring alkaloid like brucine or a synthetic amine such as (S)-(-)-1-phenylethylamine. wikipedia.orglibretexts.org This reaction produces a mixture of two diastereomeric salts (e.g., R-acid/S-base and S-acid/S-base).

Separation: Due to their different physical properties, particularly solubility, the two diastereomeric salts can be separated by fractional crystallization. wikipedia.org One diastereomer will typically crystallize out of the solution first, allowing for its isolation.

Liberation of Enantiomer: The separated diastereomeric salt is then treated with an acid to break the salt bond, regenerating the enantiomerically pure morpholine-3-carboxylic acid and the chiral resolving agent. libretexts.org

This technique is a powerful tool in stereochemistry, although it can be laborious and requires screening of multiple resolving agents to find one that provides well-differentiating crystallizable salts. wikipedia.org

Evaluation of Enantiomeric Excess and Optical Purity

Determining the enantiomeric purity of this compound is a critical step to validate the success of an enantioselective synthesis or resolution. nih.govnih.gov Enantiomeric excess (ee) is a measure of the purity of the sample, and several analytical techniques are employed for its evaluation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining the enantiomeric purity of Fmoc-protected amino acids. sigmaaldrich.comphenomenex.com For this compound, a specific HPLC-based method was used to confirm its high optical purity. acs.orgcore.ac.uk

Derivatization: The (S)- and (R)-enantiomers of the final compound were coupled with a chiral amine, (S)-(-)-1-phenylethylamine, to form diastereomeric amides. core.ac.uk

Analysis: While the diastereomeric amides themselves were not separable by reverse-phase HPLC, their Fmoc-deprotected counterparts showed different retention times. Analysis of these deprotected samples by HPLC allowed for the quantification of each enantiomer, revealing a diastereomeric excess (d.e.) of over 96%, indicating high enantiomeric purity of the starting material. core.ac.uk

Optical Rotation: This is a classic method for assessing the optical purity of a chiral compound. An enantiomerically pure sample will rotate plane-polarized light in a specific direction. The measured optical rotation ([α]) can be compared to the known value for the pure enantiomer. For (S)-4-N-Fmoc-3-morpholinecarboxylic acid, the specific rotation has been reported. chemimpex.com

Table 2: Analytical Methods for Purity Evaluation

| Method | Description | Result/Value |

|---|---|---|

| Chiral HPLC Analysis | Analysis of diastereomeric amides formed with (S)-(-)-1-phenylethylamine. core.ac.uk | Diastereomeric Excess (d.e.) > 96% core.ac.uk |

| Optical Rotation | Measurement of the rotation of plane-polarized light (D-line of sodium, 20°C, c=1 in MeOH). | [α]D20 = -40.0 ± 2º chemimpex.com |

Advanced Applications of 4 Fmoc 3 Morpholinecarboxylic Acid in Peptide Synthesis

Role as a Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

In the realm of peptide chemistry, 4-Fmoc-3-morpholinecarboxylic acid serves as a crucial building block. chemimpex.com It is a protected amino acid derivative where the nitrogen of the morpholine (B109124) ring is protected by a fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.com This protection is fundamental to the stepwise and controlled assembly of amino acids on a solid support, a process known as Solid-Phase Peptide Synthesis (SPPS). nih.gov The Fmoc group ensures the stability of the amino acid during the coupling of the subsequent residue in the peptide chain, preventing unwanted reactions. chemimpex.com

| Property | Value |

| Chemical Name | (3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid |

| CAS Number | 942153-03-9 wuxiapptec.comachemblock.com |

| Molecular Formula | C20H19NO5 achemblock.comnih.gov |

| Molecular Weight | 353.37 g/mol wuxiapptec.comnih.gov |

Fmoc/t-Bu Strategy and Orthogonality

The most widely used method in SPPS is the Fmoc/tert-butyl (tBu) strategy, which relies on an orthogonal protection scheme. csic.esscienceopen.com Orthogonality in this context means that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. researchgate.net

In this strategy:

The Fmoc group serves as the temporary protecting group for the α-amino group of the growing peptide chain. It is labile to basic conditions and is typically removed using a solution of a secondary amine, such as piperidine (B6355638) in dimethylformamide (DMF). csic.esresearchgate.net

Tert-butyl (t-Bu) based groups are used for the permanent protection of reactive amino acid side chains. These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of releasing the completed peptide from the solid support. csic.esresearchgate.net

This compound is perfectly suited for this strategy. Its Fmoc group can be selectively cleaved at each cycle of the synthesis, while the rest of the molecule, including the morpholine ring, remains intact until the final acid-mediated cleavage. chempep.com

| Protecting Group Class | Target Moiety | Cleavage Condition |

| Fmoc | α-Amino group | Base (e.g., 20% Piperidine in DMF) researchgate.net |

| t-Butyl (t-Bu), Trityl (Trt) | Amino acid side chains | Acid (e.g., Trifluoroacetic Acid - TFA) csic.esresearchgate.net |

Compatibility with Automated Peptide Synthesis Methodologies

The Fmoc/t-Bu strategy is highly compatible with automated peptide synthesis. scienceopen.combeilstein-journals.org The mild conditions required for Fmoc removal avoid the use of highly corrosive reagents like hydrofluoric acid (HF), which was a staple of the older Boc/Bzl strategy. nih.govnih.gov This makes the process safer and easier to automate. nih.gov Automated synthesizers can perform the repetitive cycles of deprotection, washing, and coupling with high precision and for numerous peptides simultaneously. beilstein-journals.orgnih.gov

A key feature that facilitates automation is the ability to monitor the deprotection step in real-time. The fluorene (B118485) group cleaved from the Fmoc protector has a strong UV absorbance, allowing a UV detector in the synthesizer to track the completion of the deprotection reaction at each step. nih.govnih.gov As a standard Fmoc-protected building block, this compound can be seamlessly integrated into these automated protocols. chemimpex.com

Enhancing Solubility and Reactivity in Peptide Elongation

A significant challenge in SPPS is the aggregation of the growing peptide chain on the solid support, which can lead to poor solubility in organic solvents and hinder subsequent reactions. nih.gov This can result in incomplete deprotection and coupling steps, ultimately leading to truncated or deletion sequences. nih.gov The incorporation of certain N-alkylated or structurally unique amino acids can disrupt the intermolecular hydrogen bonds that cause aggregation. nih.gov The unique structure of this compound is reported to enhance the solubility and reactivity of the peptide chain, which is particularly beneficial when synthesizing complex and biologically active molecules. chemimpex.com

Incorporation of this compound into Complex Peptide Architectures

The use of non-standard amino acids like this compound is a key strategy for creating peptides with novel structures and functions. chemimpex.com Its incorporation allows for the development of peptidomimetics, where the morpholine ring introduces a specific conformational constraint or acts as a bioisostere for another chemical group. This can lead to peptides with improved stability, receptor affinity, or pharmacokinetic properties. scienceopen.com For instance, (R)-4-Fmoc-3-morpholinecarboxylic acid has been utilized in the preparation of radiolabeled ligands for imaging angiogenesis, demonstrating its role in creating sophisticated diagnostic agents. chemicalbook.com

Minimizing Side Reactions and Optimizing Coupling Conditions in Peptide Synthesis

While SPPS is a powerful technique, it is not without potential side reactions that can reduce the yield and purity of the target peptide. The choice of building blocks and the optimization of reaction conditions are critical for minimizing these issues. iris-biotech.de

Common side reactions in Fmoc SPPS include:

Aspartimide Formation: This occurs at aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, and is catalyzed by the basic conditions of Fmoc deprotection. It can lead to a mixture of by-products. nih.govpeptide.com

Diketopiperazine Formation: At the dipeptide stage, the liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially common with proline in the second position. iris-biotech.depeptide.com

Racemization: The activation of the carboxylic acid group during coupling can lead to the loss of stereochemical integrity, especially for amino acids like cysteine and histidine. peptide.com

While this compound itself is not directly implicated in these common side reactions, its use requires adherence to optimized coupling protocols to ensure efficient and clean peptide synthesis. The stability and reliability of this compound contribute to efficient synthetic processes when standard optimization techniques are employed. chemimpex.com

| Side Reaction | Common Cause/Sequence | Mitigation Strategy |

| Aspartimide Formation | Asp-Gly, Asp-Ala, Asp-Ser sequences; base-catalyzed peptide.com | Add HOBt to deprotection solution; use protecting groups like Hmb on the preceding residue peptide.com |

| Diketopiperazine Formation | Dipeptide stage, especially with Pro, on certain resins chempep.compeptide.com | Use sterically hindered resins (e.g., 2-chlorotrityl); add the first two amino acids as a pre-formed dipeptide unit peptide.com |

| Racemization | During amino acid activation, especially for Cys, His peptide.com | Use of additives like HOBt; specialized coupling reagents peptide.com |

4 Fmoc 3 Morpholinecarboxylic Acid in Peptidomimetic Design

Design Principles for Incorporating Non-Proteinogenic Amino Acids.

The introduction of non-proteinogenic amino acids into peptide sequences is a powerful strategy to modulate their pharmacological properties. Unlike their proteinogenic counterparts, NPAAs offer a vast diversity of side chains and backbone architectures that are not limited to the 20 standard amino acids encoded by the genome. This expanded chemical toolbox allows for the rational design of peptidomimetics with enhanced potency, selectivity, and bioavailability.

One of the primary goals of incorporating NPAAs is to enforce a specific, bioactive conformation. springernature.com Natural peptides are often highly flexible, which can lead to a significant entropic penalty upon binding to their biological targets. By introducing rigid or semi-rigid NPAAs, the conformational freedom of the peptide backbone can be significantly reduced, pre-organizing the molecule into a conformation that is favorable for receptor binding. springernature.com This conformational constraint can lead to a substantial increase in binding affinity and biological activity.

Furthermore, the unnatural structures of NPAAs can confer resistance to enzymatic degradation. Peptidases, the enzymes responsible for breaking down peptides in the body, have evolved to recognize and cleave peptide bonds between natural L-amino acids. The presence of NPAAs with altered stereochemistry, backbone modifications, or unusual side chains can disrupt this recognition, thereby prolonging the half-life of the peptidomimetic in vivo.

The design principles for utilizing NPAAs involve a careful consideration of the desired structural and functional outcomes. These include:

Backbone Rigidification: Introducing cyclic or sterically hindered NPAAs to limit torsional freedom.

Side-Chain Modification: Incorporating novel side chains to explore new interactions with the target receptor.

Stereochemical Diversity: Utilizing D-amino acids or other non-natural stereoisomers to alter the peptide's three-dimensional structure and protease susceptibility.

Bioisosteric Replacement: Replacing specific amino acid residues with NPAA mimics that retain key chemical features but possess improved properties.

The systematic application of these principles enables the creation of peptidomimetics with tailored pharmacological profiles, moving beyond the limitations of natural peptide templates.

Role of 4-Fmoc-3-morpholinecarboxylic Acid as a Conformational Constraint Element.

This compound, a derivative of morpholine-3-carboxylic acid (Mor), serves as a potent conformational constraint element in peptidomimetic design. Its cyclic structure, which can be considered a proline surrogate, introduces a significant degree of rigidity into the peptide backbone. The incorporation of this building block restricts the available conformational space, thereby influencing the secondary structure of the resulting peptide.

A key aspect of the conformational control exerted by morpholine-3-carboxylic acid is its ability to act as a β-turn nucleator. Beta-turns are crucial secondary structural motifs that play a significant role in molecular recognition and biological activity. Research on model tetrapeptides has demonstrated that the chirality of the morpholine-3-carboxylic acid residue at the i+1 position influences the propensity of the peptide to form a turn.

Specifically, studies have shown that a tetrapeptide containing the L-isomer of morpholine-3-carboxylic acid (L-Mor) can adopt a type VI β-turn structure. This is a distinct conformational outcome compared to peptides containing the more common proline residue, highlighting the unique structural influence of the morpholine (B109124) scaffold. The formation of such well-defined turn structures can be critical for presenting the side chains of neighboring amino acids in the correct orientation for binding to a biological target. The oxygen atom within the morpholine ring can also participate in hydrogen bonding, further stabilizing specific folded conformations.

The conformational preferences of peptides containing morpholine-3-carboxylic acid can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and molecular modeling. These studies provide detailed insights into the dihedral angles and intramolecular hydrogen bonding patterns that define the three-dimensional structure of the peptidomimetic. By understanding how this compound influences peptide folding, researchers can rationally design peptidomimetics with predictable and desired conformations.

Synthesis of Peptidomimetic Libraries Utilizing this compound.

The development of peptidomimetic libraries is a powerful approach for the discovery of new lead compounds in drug discovery. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for constructing these libraries, and the use of Fmoc-protected amino acids is a cornerstone of this strategy. This compound is fully compatible with standard Fmoc-based SPPS protocols, allowing for its seamless integration into the synthesis of diverse peptidomimetic libraries. researchgate.net

The synthesis of a peptidomimetic library typically involves a series of coupling and deprotection steps on a solid support, such as a resin. The Fmoc protecting group on the nitrogen of this compound is stable to the coupling conditions but can be readily removed with a mild base, typically piperidine (B6355638), to allow for the addition of the next amino acid in the sequence.

A notable example of the application of morpholine-based building blocks in library synthesis comes from the work of research groups focused on Diversity-Oriented Synthesis (DOS). nih.gov These efforts have led to the generation of libraries of structurally diverse peptidomimetics based on morpholine scaffolds. For instance, a chemoinformatic analysis of a library containing 186 distinct morpholine peptidomimetics has been reported, showcasing the successful exploration of new chemical space using these constrained building blocks. nih.gov

The general workflow for synthesizing a peptidomimetic library using this compound via SPPS can be summarized as follows:

Resin Preparation: A suitable solid support, such as Rink amide or Wang resin, is chosen based on the desired C-terminal functionality of the final peptides.

First Amino Acid Coupling: The first Fmoc-protected amino acid is attached to the resin.

Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid.

Iterative Coupling and Deprotection: Subsequent Fmoc-protected amino acids, including this compound, are sequentially coupled to the growing peptide chain, with Fmoc deprotection after each coupling step.

Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid cocktail.

Purification and Analysis: The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

By employing a split-and-mix or parallel synthesis approach, large libraries of peptidomimetics incorporating this compound can be efficiently generated, providing a rich source of novel compounds for biological screening and drug discovery programs.

4 Fmoc 3 Morpholinecarboxylic Acid As a Chiral Building Block in Asymmetric Organic Synthesis

Development of Novel Stereocenters via 4-Fmoc-3-morpholinecarboxylic Acid

The primary role of this compound in asymmetric synthesis is not to direct the formation of new stereocenters, but rather to serve as a source of a pre-defined chiral center. The compound is synthesized in enantiopure forms, such as (R)-4-Fmoc-3-morpholinecarboxylic acid and (S)-4-Fmoc-3-morpholinecarboxylic acid, allowing for its direct incorporation into a target molecule. chemicalbook.comlgcstandards.com

A practical synthetic route to produce enantiopure Fmoc-protected morpholine-3-carboxylic acid starts from serine methyl ester and dimethoxyacetaldehyde. nih.gov This multi-step process, which includes reductive amination and intramolecular acetalization, establishes the crucial C3 stereocenter derived from the initial chiral pool material (serine). nih.gov The optical purity of the resulting enantiomers has been verified through HPLC analysis after derivatization with a chiral amine. nih.gov

By incorporating this building block, chemists can introduce the fixed stereochemistry of the morpholine (B109124) ring into a larger molecular framework. This is a key strategy in peptidomimetic chemistry, where replacing a standard amino acid with a constrained analogue like this compound can enforce a specific three-dimensional structure, which is often critical for biological activity. Its compatibility with standard solid-phase peptide synthesis protocols has been demonstrated through the successful synthesis of a model tripeptide. nih.gov

Physicochemical Properties of (R)-4-Fmoc-3-morpholinecarboxylic Acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 942153-03-9 | chemicalbook.com |

| Molecular Formula | C20H19NO5 | chemicalbook.com |

| Molecular Weight | 353.37 g/mol | chemicalbook.com |

| Melting Point | 128-129°C | chemicalbook.com |

| Appearance | White Solid | chemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Applications in the Synthesis of Diverse Heterocyclic Compounds

The utility of this compound lies in its function as a heterocyclic building block for integration into larger systems, rather than as a precursor for transforming into different heterocyclic cores. The morpholine ring itself is a desirable structural motif, and this reagent provides a convenient way to insert it into various molecules, especially those with therapeutic or diagnostic potential. chemimpex.com

A significant application is in the preparation of specialized ligands for biological targets. For instance, the (R)-enantiomer, (R)-4-Fmoc-3-morpholinecarboxylic acid, is used as a key intermediate in the synthesis of a 125I-labeled, morpholine-containing RGD (arginine-glycine-aspartic acid) ligand. chemicalbook.comchemicalbook.com This complex molecule is designed as an imaging probe for αvβ3 integrin, a protein often associated with angiogenesis. chemicalbook.comchemicalbook.com In this context, the morpholine unit provides a conformationally restricted scaffold that helps to correctly orient the pharmacophore (the RGD sequence) for optimal binding to the integrin. The Fmoc group facilitates its coupling into the ligand structure using standard peptide chemistry techniques.

While the core morpholine structure is typically retained, its functional groups—the carboxylic acid and the de-protected secondary amine—serve as handles for further chemical elaboration, allowing it to be linked to other rings and functional groups, thereby creating diverse and complex molecules containing a morpholine heterocycle. chemimpex.com

Strategies for Complex Molecule Construction using this compound

The construction of complex molecules using this compound primarily relies on two strategic approaches: its use in solid-phase peptide synthesis to create peptidomimetics and its role as a key fragment in the convergent synthesis of non-peptidic complex molecules.

Peptidomimetic Synthesis via SPPS: The Fmoc group is central to the strategy of incorporating the morpholine scaffold into peptide chains. In solid-phase peptide synthesis (SPPS), the Fmoc group is temporarily protecting the morpholine nitrogen. It is stable to the coupling conditions but can be selectively removed with a mild base (like piperidine) to expose the secondary amine. This newly freed amine can then act as a nucleophile, attacking the activated carboxyl group of the next Fmoc-protected amino acid to form a peptide bond. By repeating this cycle of deprotection and coupling, the 4-carboxy-3-morpholine unit can be inserted at any desired position in a peptide sequence. nih.gov This strategy is used to create peptidomimetics with enhanced stability against enzymatic degradation and controlled conformations. chemimpex.comnih.gov

Fragment-Based Assembly of Bioactive Molecules: In this approach, this compound serves as a pre-synthesized, structurally defined fragment. This is exemplified by its use in preparing the αvβ3 integrin imaging probe. chemicalbook.comchemicalbook.com The synthesis of such a complex molecule is not linear but convergent, where different key fragments are prepared separately and then joined together. The morpholine derivative acts as a central, chiral scaffolding component, with its carboxylic acid and (after Fmoc removal) its nitrogen atom serving as connection points for attaching other parts of the final molecule. This strategy allows for the efficient and controlled assembly of complex architectures that are challenging to construct through other means. chemimpex.com

Strategic Applications of this compound

| Strategy | Description | Key Feature Utilized | Example Application | Reference |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Incorporation as a non-natural amino acid analogue into a growing peptide chain. | Base-labile Fmoc protecting group. | Synthesis of model tripeptides and peptidomimetics. | nih.gov |

| Convergent Synthesis | Use as a pre-formed chiral building block in the assembly of complex molecules. | Defined stereochemistry and bifunctional nature (acid and amine). | Preparation of 125I-labeled RGD ligands for integrin imaging. | chemicalbook.comchemicalbook.com |

Conformational Analysis and Structural Studies of 4 Fmoc 3 Morpholinecarboxylic Acid Containing Molecules

Experimental Methodologies for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for studying the conformation of peptides in solution. nih.gov By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can deduce the proximity of different atoms and the torsion angles of the peptide backbone. nih.govauremn.org.br For instance, the presence of specific NOEs can indicate the formation of turns or other secondary structures. researchgate.netmdpi.com The analysis of ¹³C chemical shifts can also provide information about the conformation of cyclic peptides. researchgate.net In the context of 4-Fmoc-3-morpholinecarboxylic acid-containing peptides, NMR studies have been instrumental in defining their solution structures and identifying the presence of folded conformations. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to probe the secondary structure of peptides by analyzing the frequencies of amide bond vibrations. researchgate.netnih.gov Different secondary structures, such as β-turns and random coils, exhibit characteristic absorption bands. This method can be used to assess the populations of different conformers in solution.

| Experimental Technique | Information Obtained | Typical Application for this compound Peptides |

| NMR Spectroscopy | Interatomic distances (NOEs), dihedral angles (coupling constants), chemical environment (chemical shifts) | Determining solution conformation, identifying turn structures, assessing conformational equilibria. nih.govmdpi.comnih.gov |

| X-ray Crystallography | Precise 3D atomic coordinates in the solid state | Definitive determination of the solid-state structure, providing a static snapshot of the molecule. mdpi.comnih.gov |

| IR Spectroscopy | Secondary structure content (e.g., β-turns, random coil) | Assessing the presence and type of folded structures in solution. researchgate.netnih.gov |

Computational Approaches to Conformational Space Exploration

Computational methods are indispensable for exploring the vast conformational landscape of flexible molecules like peptides. These approaches complement experimental data and provide a deeper understanding of the factors governing molecular structure.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. core.ac.uknih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can generate trajectories that reveal how the peptide folds and fluctuates. These simulations can be used to explore the conformational space, identify stable conformations, and calculate thermodynamic properties. For peptides containing this compound, MD simulations can help to understand how the morpholine (B109124) ring influences the peptide's flexibility and preferred conformations.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. aip.orgnih.govresearchgate.net It can be used to optimize the geometries of different conformers and calculate their relative energies with high accuracy. nih.gov DFT calculations are often used in conjunction with MD simulations to refine the structures of the most populated conformers and to provide a more accurate assessment of their relative stabilities. While computationally intensive, DFT can provide valuable insights into the intrinsic conformational preferences of the peptide backbone and side chains. quora.com

| Computational Method | Key Function | Application to this compound Peptides |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time to explore conformational space. core.ac.uknih.gov | Identifying preferred folded structures and understanding the dynamic behavior of the peptide. nih.gov |

| Density Functional Theory (DFT) | Calculates electronic structure and energies of conformers for high-accuracy geometry optimization. aip.orgnih.gov | Refining structures of key conformers and determining their relative stabilities. nih.gov |

Impact of this compound Incorporation on Peptide Secondary Structures

The inclusion of this compound can have a profound impact on the secondary structure of peptides, primarily by promoting the formation of turn structures.

Induction of β-turns: The rigid, cyclic nature of the morpholine ring in this compound can act as a potent turn-inducer. nih.gov When incorporated into a peptide chain, it can pre-organize the backbone into a folded conformation, facilitating the formation of β-turns. nih.govnih.gov Studies have shown that peptides containing morpholine-3-carboxylic acid can adopt well-defined β-turn structures, particularly type VI turns. nih.gov The chirality of the morpholine-3-carboxylic acid residue plays a crucial role in determining the type and stability of the resulting turn. nih.gov For instance, a tetrapeptide containing the D-isomer of morpholine-3-carboxylic acid was found to be more prone to nucleating compact, folded structures compared to its L-isomer counterpart. nih.gov

The ability to induce specific turn conformations is of significant interest in the design of peptidomimetics and bioactive peptides, as turns are often involved in molecular recognition events. The conformational constraints imposed by this compound can lead to more stable and well-defined secondary structures compared to peptides composed solely of natural amino acids.

| Peptide Type | Observed Secondary Structure | Key Findings |

| Tetrapeptide with L-morpholine-3-carboxylic acid | Type VI β-turn (for the cis isomer of the Val-Mor amide bond) | The trans isomer did not show any turn structures. nih.gov |

| Tetrapeptide with D-morpholine-3-carboxylic acid | Compact folded structures | More prone to nucleate folded structures than the L-isomer, but not classic β-turns. nih.gov |

Contributions of 4 Fmoc 3 Morpholinecarboxylic Acid to Drug Discovery Scaffolds

Design and Synthesis of Novel Pharmacological Scaffolds

4-Fmoc-3-morpholinecarboxylic acid is instrumental in the design and synthesis of new pharmacological scaffolds, which form the core structures of potential new drugs. chemimpex.comnih.gov The morpholine (B109124) moiety itself is considered a "privileged" scaffold because it often imparts desirable properties to a molecule, such as improved solubility and bioavailability. researchgate.net

A key application of this compound is in the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides. A convenient, five-step synthesis for enantiopure Fmoc-protected morpholine-3-carboxylic acid has been developed, starting from dimethoxyacetaldehyde and serine methyl ester. nih.gov This method involves reductive amination, intramolecular acetalization, elimination of the anomeric methoxy (B1213986) group, hydrogenation, and finally, ester hydrolysis. nih.gov The resulting compound is fully compatible with solid-phase peptide synthesis, a common technique for building peptide chains, allowing for its incorporation into peptidomimetic structures on a solid support. nih.gov

The synthesis of scaffolds inspired by natural products is another area where this type of building block is valuable. For instance, novel spiro scaffolds, which are complex three-dimensional structures found in some bioactive natural products, have been designed and synthesized for the creation of lead generation libraries. nih.gov These scaffolds can be readily prepared on a gram scale and are designed for easy diversification through reactions like amide formation. nih.gov

The table below outlines the key synthetic strategies involving morpholine-containing building blocks.

| Synthetic Strategy | Description | Starting Materials Example | Resulting Scaffold Type |

| Peptidomimetic Synthesis | Incorporation of morpholine-3-carboxylic acid into peptide chains to create peptide mimics with improved properties. | Dimethoxyacetaldehyde, Serine methyl ester | Peptidomimetics |

| Natural Product-Inspired Synthesis | Design and synthesis of complex scaffolds, such as spiro compounds, based on the structures of bioactive natural products. | Not specified | Spiro Scaffolds |

| Multi-component Reactions | Efficient one-pot reactions combining three or more starting materials to create complex heterocyclic frameworks. | 6-aminouracil derivatives | Diverse Heterocyclic Scaffolds |

Role in Lead Optimization and Structure-Activity Relationship Studies

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are the systematic investigation of how these chemical modifications affect the biological activity of the compound. nih.govnih.gov

The morpholine scaffold, and by extension, building blocks like this compound, play a significant role in this process. The morpholine ring can enhance binding affinity, potency, or selectivity through direct interactions with the biological target. researchgate.net It can also confer metabolic and pharmacokinetic benefits, such as increased solubility and the ability to cross the blood-brain barrier. researchgate.net

In SAR studies, the defined stereochemistry of (S)- and (R)-4-Fmoc-3-morpholinecarboxylic acid is crucial. a2bchem.comwuxiapptec.comclearsynth.com The ability to synthesize enantiomerically pure compounds allows researchers to investigate the precise three-dimensional requirements for a molecule to bind to its target. a2bchem.com For example, in the development of inhibitors for the enzyme 12-lipoxygenase, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized, leading to compounds with nanomolar potency and excellent selectivity. nih.gov While this specific example does not directly use this compound, it illustrates the principle of scaffold-based optimization.

The table below summarizes the key contributions of the morpholine scaffold to lead optimization.

| Contribution | Description | Example Application Area |

| Enhanced Binding Affinity | The morpholine group directly interacts with the target protein, increasing the binding strength of the drug candidate. | Not specified |

| Improved Potency | Modifications to the morpholine scaffold can lead to a lower concentration of the drug being required for a therapeutic effect. | Not specified |

| Increased Selectivity | The scaffold can be tailored to interact specifically with the desired target, reducing off-target effects. | Not specified |

| Favorable Pharmacokinetics | The presence of the morpholine ring can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. | Not specified |

Development of Biologically Active Molecules Incorporating this compound

The versatility of this compound has led to its incorporation into a variety of biologically active molecules. chemimpex.com The morpholine heterocycle is a component of numerous approved and experimental drugs. researchgate.net

One area of application is in the development of antimicrobial agents. Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to have activity against multidrug-resistant bacteria and fungi. nih.gov The synthesis of these compounds can involve the use of amino acid-derived building blocks, and the principles could be extended to those containing a morpholine scaffold. nih.gov

Another significant application is in the development of enzyme inhibitors. For example, 9-fluorenylmethoxycarbonyl (Fmoc)-amino acid-based compounds have been identified as effective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov The incorporation of substrate-like features into these inhibitors, a strategy that could involve morpholine-containing amino acids, has been shown to increase their potency and selectivity. nih.gov

The table below provides examples of biologically active molecules and scaffolds that incorporate the morpholine ring or are developed using similar principles.

| Molecule/Scaffold Class | Therapeutic Target/Application | Key Findings |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial (bacteria and fungi) | Showed structure-dependent activity against ESKAPE group bacteria and drug-resistant Candida species. nih.gov |

| Fmoc-amino acid-based inhibitors | Butyrylcholinesterase (BChE) | Fmoc-amide derivatives selectively inhibit BChE with IC50 values in the micromolar to nanomolar range. nih.gov |

| 3-Phenylcoumarin derivatives | Monoamine oxidase B (MAO-B) | A promising scaffold for potent MAO-B inhibitors, with the most potent derivative having an IC50 of 56 nM. frontiersin.org |

| 4-Aminopyridine derivatives | Voltage-gated potassium channels (KV1) | Novel derivatives show potential as candidates for therapy and PET imaging for conditions like multiple sclerosis. biorxiv.org |

Applications in Targeted Drug Delivery Systems through Bioconjugation

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic side effects. nih.govmdpi.com Bioconjugation, the process of linking a drug to a targeting moiety (like an antibody or a peptide), is a key strategy in this field. chemimpex.com

This compound and similar building blocks are valuable in creating these targeted systems. chemimpex.com The carboxylic acid group provides a handle for attaching the molecule to a drug, a linker, or a targeting ligand. The Fmoc-protected amino group allows for its incorporation into peptide-based targeting systems using standard peptide synthesis techniques. nih.gov

Scaffold-based drug delivery systems, which use biocompatible materials to carry and release drugs in a controlled manner, are a promising approach. nih.gov These scaffolds can be engineered to respond to specific stimuli in the body, such as changes in pH or the presence of certain enzymes, to release their payload at the desired location. nih.gov The morpholine scaffold, with its favorable properties, can be a component of these advanced delivery systems. researchgate.net

For example, 4-Fmoc-3(R)-morpholinecarboxylic acid has been used in the preparation of a radiolabeled RGD ligand for imaging the αvβ3 integrin, a protein that is overexpressed in many types of cancer and is involved in angiogenesis (the formation of new blood vessels). chemicalbook.com This demonstrates the use of a morpholine-containing building block in creating a tool for targeted imaging, a key component of targeted therapy.

The table below highlights the applications of morpholine-containing scaffolds in targeted drug delivery.

| Application | Description | Key Advantage |

| Bioconjugation | Attaching biomolecules to surfaces or other molecules to create targeted drug delivery systems. chemimpex.com | Facilitates the creation of specific drug-targeting agent conjugates. |

| Scaffold-Based Delivery | Using biocompatible scaffolds for localized and controlled release of therapeutic agents. nih.gov | Can reduce systemic side effects and improve treatment efficacy. nih.gov |

| Targeted Imaging | Development of probes that specifically bind to biomarkers for diagnostic imaging. | Enables visualization of disease processes, such as angiogenesis in cancer. chemicalbook.com |

Advanced Analytical Characterization Techniques for 4 Fmoc 3 Morpholinecarboxylic Acid and Its Derivatives

Spectrophotometric Determination of Fmoc Group Content in Conjugates

A widely used method for quantifying the loading of Fmoc-protected amino acids, including 4-Fmoc-3-morpholinecarboxylic acid, onto a solid support or within a conjugate is through the spectrophotometric analysis of the fluorenylmethoxycarbonyl (Fmoc) group. mostwiedzy.pl This technique relies on the cleavage of the Fmoc group using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govresearchgate.net The reaction produces a dibenzofulvene-piperidine adduct, which exhibits strong ultraviolet (UV) absorbance. mostwiedzy.plnih.gov

The concentration of this adduct, and therefore the amount of Fmoc-protected compound, can be determined by measuring the absorbance at specific wavelengths using a UV-Vis spectrophotometer and applying the Beer-Lambert law. mostwiedzy.pl The most common wavelength for this measurement is 301.0 nm, though analysis at 289.8 nm has also been proposed to reduce the impact of wavelength accuracy variations. nih.gov

The loading of the Fmoc-amino acid is calculated using the following formula:

Fmoc Loading (mmol/g) = (Absorbance × Volume of solution) / (ε × path length × mass of resin) rsc.org

Where:

ε (molar extinction coefficient) is a constant specific to the dibenzofulvene-piperidine adduct at the measured wavelength. rsc.org

Different values for the molar absorption coefficient have been reported, which can influence the final calculated loading. mostwiedzy.plnih.gov For instance, at 301 nm, reported values for ε include 7800 M⁻¹cm⁻¹ and 8021 M⁻¹cm⁻¹, while at 289 nm, values of 5800 M⁻¹cm⁻¹ and 6089 M⁻¹cm⁻¹ have been used. mostwiedzy.pl

Table 1: Molar Absorption Coefficients for Fmoc Quantification

| Wavelength (nm) | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|

| 301 | 7800 mostwiedzy.plrsc.org |

| 301 | 8021 mostwiedzy.pl |

| 289.8 | 6089 nih.gov |

| 289 | 5800 mostwiedzy.pl |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity and separating stereoisomers of this compound and its derivatives. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. nih.gov

For the analysis of enantiomeric purity, a common approach involves derivatizing the amino acid with a chiral reagent, followed by HPLC analysis. For example, the optical purity of enantiomers of Fmoc-morpholine-3-carboxylic acid has been successfully demonstrated by coupling them with chiral (S)-(-)-1-phenylethylamine and analyzing the resulting amide derivatives by HPLC. nih.gov This allows for the separation and quantification of the different stereoisomers.

Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful technique for the analysis of carboxylic acids and their derivatives. nih.gov This method offers high sensitivity and selectivity, enabling the identification and quantification of the target compound even in complex mixtures. nih.gov While UV detection can be challenging for carboxylic acids that lack a strong chromophore, the Fmoc group in this compound provides a convenient handle for UV detection. nih.gov

Spectroscopic Characterization of Synthesized Compounds

A combination of spectroscopic methods is employed to confirm the chemical structure of synthesized this compound and its derivatives. researchgate.netnih.gov These techniques provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. researchgate.net

¹H NMR: Provides information on the number and environment of protons in the molecule. Aromatic protons of the fluorenyl group typically appear in the downfield region (around 7.0-9.0 ppm). nih.gov

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbons in the morpholine (B109124) ring, the carboxylic acid, and the Fmoc group provide definitive structural confirmation. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within the molecule. researchgate.net Key vibrational bands would include those corresponding to the carbonyl (C=O) stretching of the carboxylic acid and the urethane (B1682113) linkage of the Fmoc group, as well as C-H and N-H stretching and bending vibrations.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. rsc.org Inductively coupled plasma-mass spectrometry (ICP-MS) can also be used for quantifying peptide conjugates. rsc.org

Table 2: Key Spectroscopic Data for Characterization

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environment and connectivity researchgate.net |

| ¹³C NMR | Carbon skeleton structure researchgate.netnih.gov |

| FT-IR | Presence of functional groups (e.g., C=O, N-H) researchgate.net |

Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data. researchgate.netchemrxiv.orgresearchgate.net By calculating theoretical spectra and comparing them with experimental results, a more detailed and accurate structural assignment can be achieved. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-(-)-1-phenylethylamine |

| Dibenzofulvene-piperidine adduct |

| 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid researchgate.net |

| Chromone-3-carboxylic acid nih.gov |

Future Perspectives and Emerging Research Avenues for 4 Fmoc 3 Morpholinecarboxylic Acid

Integration with Combinatorial Chemistry and Library Synthesis

The structure of 4-Fmoc-3-morpholinecarboxylic acid is well-suited for integration into combinatorial chemistry workflows, particularly for the synthesis of diverse compound libraries for drug discovery and other biological applications. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains. This established methodology can be directly applied to incorporate this compound into peptide sequences, creating peptidomimetics with unique structural and conformational properties.

The morpholine (B109124) ring introduces a non-natural, constrained scaffold into a peptide backbone. This can lead to the development of peptidomimetics with enhanced proteolytic stability, improved pharmacokinetic profiles, and novel receptor binding affinities compared to their natural peptide counterparts. The generation of libraries based on this scaffold would allow for the systematic exploration of structure-activity relationships.

Future research in this area could focus on:

Solid-Phase Synthesis Optimization: Developing and optimizing protocols for the efficient coupling of this compound on various solid supports.

Library Design and Synthesis: Creating focused and diverse libraries of peptides and peptidomimetics containing the morpholine moiety at different positions to screen for biological activity.

Compatibility with DNA-Encoded Libraries (DECLs): Exploring the compatibility of this compound with the aqueous-based reaction conditions used in the synthesis of DNA-encoded libraries, which would enable the generation of vast libraries for high-throughput screening.

Table 1: Potential Applications in Combinatorial Library Synthesis

| Library Type | Potential Advantage of Incorporating this compound | Relevant Research Area |

| Peptidomimetic Libraries | Introduction of conformational constraints, improved proteolytic stability. | Drug Discovery, Protease Inhibitor Development |

| Small Molecule Libraries | Serving as a versatile scaffold for further functionalization. | High-Throughput Screening |

| DNA-Encoded Libraries | Access to vast chemical space for novel target identification. | Chemical Biology, Target Validation |

Exploration of Novel Reactivity and Transformation Pathways

The unique structural features of this compound open up possibilities for exploring novel chemical reactions and synthetic transformations. The morpholine ring, with its ether and secondary amine functionalities, and the carboxylic acid group provide multiple handles for chemical modification.

Future research could investigate:

Ring-Opening and Ring-Closing Reactions: Exploring conditions for the selective opening of the morpholine ring to generate linear amino ether structures, or the use of the existing scaffold in ring-closing metathesis reactions to create bicyclic systems.

Functionalization of the Morpholine Nitrogen: After removal of the Fmoc group, the secondary amine of the morpholine ring can be a key site for diversification. This could involve reactions such as acylation, alkylation, arylation, and sulfonylation to introduce a wide range of substituents.

Diastereoselective Transformations: Investigating stereocontrolled reactions at the carbon atoms of the morpholine ring to generate derivatives with defined three-dimensional structures.

Degradation Pathways: Understanding the metabolic or environmental degradation pathways of the morpholine ring could provide insights into its biocompatibility and potential for designing biodegradable materials.

Table 2: Potential Novel Reactions and Transformations

| Reaction Type | Potential Outcome | Research Focus |

| Ring-Opening Polymerization | Synthesis of novel poly(amino ether)s. | Materials Science, Drug Delivery |

| N-Functionalization | Creation of diverse libraries of morpholine derivatives. | Medicinal Chemistry |

| Stereoselective Synthesis | Access to enantiomerically pure, complex morpholine structures. | Asymmetric Synthesis, Catalyst Development |

Potential in Advanced Materials Science

The self-assembly of Fmoc-protected amino acids and short peptides into well-ordered nanostructures, such as hydrogels and nanofibers, is a rapidly growing field of materials science. The inherent hydrophobicity and π-stacking ability of the Fmoc group drive the self-assembly process, while the amino acid component provides functionality and biocompatibility.

The incorporation of the morpholine scaffold into such self-assembling systems could lead to the development of novel biomaterials with unique properties. The morpholine moiety could influence the packing of the molecules, the morphology of the resulting nanostructures, and the mechanical properties of the hydrogels.

Potential applications in materials science include:

Hydrogel Formation for Cell Culture: The development of biocompatible hydrogels that can serve as three-dimensional scaffolds for tissue engineering and regenerative medicine. The morpholine group may influence cell adhesion and proliferation.

Drug Delivery Vehicles: The use of self-assembled nanostructures as carriers for the controlled release of therapeutic agents. The polarity and hydrogen-bonding capability of the morpholine ring could affect drug loading and release kinetics.

Functional Coatings: The creation of functional coatings for medical devices or biosensors. The morpholine group can be further modified to attach specific biomolecules or signaling moieties.

Table 3: Potential Applications in Advanced Materials Science

| Material Type | Potential Property Conferred by this compound | Potential Application |

| Hydrogels | Modified mechanical stiffness, altered biocompatibility. | 3D Cell Culture, Tissue Engineering |

| Nanofibers | Tunable fiber morphology and surface chemistry. | Drug Delivery, Biosensing |

| Functional Polymers | Introduction of a polar, hydrogen-bonding heterocycle. | Biocompatible Coatings, Smart Materials |

常见问题

What is the established synthetic route for enantiopure 4-Fmoc-3-morpholinecarboxylic acid, and what are the critical steps for ensuring high yield and purity?

The enantiopure synthesis involves a five-step protocol:

Reductive amination of dimethoxyacetaldehyde and serine methyl ester.

Intramolecular acetalization to form the morpholine ring.

Elimination of the anomeric methoxy group.

Hydrogenation of the resulting double bond.

Acidic ester hydrolysis to yield the final carboxylic acid.

Key considerations include:

- Strict control of reaction conditions (e.g., temperature, pH) during acetalization to avoid side reactions.

- Use of catalytic hydrogenation to ensure stereochemical integrity.

- Final purification via recrystallization or chromatography to achieve >97% purity. Compatibility with solid-phase peptide synthesis (SPPS) was confirmed using a model tripeptide .

How can researchers validate the enantiomeric purity of this compound, and what analytical methods are recommended?

Enantiopurity is validated using HPLC with chiral derivatization :

- Couple the compound with a chiral agent like (S)-(-)-1-phenylethylamine to form diastereomeric amides.

- Analyze derivatives on a chiral HPLC column (e.g., Chiralpak® IA/IB) with a UV detector (254 nm).

- Baseline separation of enantiomers confirms optical purity. This method demonstrated no detectable racemization in the 2007 study .

What are the critical factors for integrating this compound into solid-phase peptide synthesis (SPPS)?

Key factors include:

- Deprotection efficiency : Use 20% piperidine in DMF for Fmoc removal, ensuring minimal side reactions.